molecular formula C11H8F17NO3S B15179388 Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide CAS No. 93894-65-6

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide

Cat. No.: B15179388
CAS No.: 93894-65-6
M. Wt: 557.23 g/mol
InChI Key: GWYDYLUBKYFIHN-UHFFFAOYSA-N
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Description

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide is a fluorinated surfactant known for its unique properties, including high stability and low surface tension. This compound is part of the perfluoroalkyl sulfonamides family, which are widely used in various industrial applications due to their chemical and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide typically involves the reaction of perfluorooctanesulfonyl fluoride with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to minimize environmental impact and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of molecules, while the sulfonamide group can form hydrogen bonds with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethylheptadecafluoro-N-(2-hydroxyethyl)octanesulphonamide
  • N-(2-Hydroxyethyl)-N-methylperfluorooctanesulfonamide

Uniqueness

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide is unique due to its specific combination of a fluorinated tail and a sulfonamide group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, offering superior stability and performance compared to similar compounds.

Properties

CAS No.

93894-65-6

Molecular Formula

C11H8F17NO3S

Molecular Weight

557.23 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N-(2-hydroxyethyl)-N-methyl-6-(trifluoromethyl)heptane-1-sulfonamide

InChI

InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)8(19,20)7(17,18)6(15,16)5(13,14)4(12,9(21,22)23)10(24,25)26/h30H,2-3H2,1H3

InChI Key

GWYDYLUBKYFIHN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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